![molecular formula C24H31N3O B5501215 N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5501215.png)
N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[4-(4-Methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide involves multistep reactions starting from basic heterocyclic and aromatic components. A notable example in the related field is the synthesis of a heterocyclic compound involving 4-(4-(4-aminophenyl)piperazin-1-yl)phenol as a starting material, which is then transformed through a series of reactions including amide formation and cyclization to yield the final product. This process is characterized by the use of IR, 1H NMR, and single crystal X-ray diffraction for characterization (Lv et al., 2019).
Aplicaciones Científicas De Investigación
Antiarrhythmic and Cardiovascular Applications
Compounds related to N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide have been synthesized and evaluated for their oral antiarrhythmic activity in mice, with flecainide acetate being identified for clinical trials as an antiarrhythmic agent (Banitt et al., 1977).
Antidementia and Acetylcholinesterase Inhibition
A series of derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, highlighting the significance of substituting the benzamide with bulky moieties for increased activity. This research aimed at developing compounds for potential use as antidementia agents (Sugimoto et al., 1990).
Antidepressant/Anxiolytic Research
Novel series of tricyclic benzoxazines, including compounds acting as potent 5-HT(1A/B/D) receptor antagonists, were developed, leading to the selection of GSK588045 for clinical trials aimed at evaluating its potential as a faster-acting antidepressant/anxiolytic with reduced side effects (Bromidge et al., 2010).
Hypolipidemic Activity
Research into [alpha-(heterocyclyl)benzyl]piperazines led to the identification of compounds with significant activity in lowering serum lipid levels, demonstrating the potential for treating hyperlipidemia (Ashton et al., 1984).
Anticancer Research
Synthesis and bioactivity studies of novel benzamides and their metal complexes showed potential for application in treating bone cancer, highlighting the importance of structural modification for enhancing anticancer activity (Lv et al., 2019).
Antibacterial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, displaying potent bacterial biofilm and MurB enzyme inhibitory activities, indicating potential for addressing bacterial resistance and infection control (Mekky & Sanad, 2020).
Propiedades
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-26-15-17-27(18-16-26)22-11-9-20(10-12-22)19-25-23(28)24(13-5-6-14-24)21-7-3-2-4-8-21/h2-4,7-12H,5-6,13-19H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKWLUWIXABNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3(CCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.